molecular formula C12H22N2O B11190548 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

Cat. No.: B11190548
M. Wt: 210.32 g/mol
InChI Key: ATXFCKCEPLUCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine is a chemical compound of significant interest in medicinal chemistry, serving as a key spirocyclic building block for the discovery and optimization of novel therapeutic agents. Its unique structure, featuring a morpholine group linked to a 7-azaspiro[3.5]nonane core, provides three-dimensionality and favorable physicochemical properties that can enhance drug-like characteristics in lead molecules . This compound is specifically recognized for its application in antiviral research. Structural analogs and compounds sharing the 7-azaspiro[3.5]nonane pharmacophore are being actively investigated in the development of broad-spectrum entry inhibitors against filoviruses such as Ebola and Marburg . These inhibitors function by targeting the viral entry process, a critical first step in the viral life cycle, demonstrating the value of this scaffold in creating potent candidates for in vivo efficacy studies . Beyond virology, the 7-azaspiro[3.5]nonane scaffold is a versatile template in drug discovery. It has been strategically employed in the design of agonists for targets like the GPR119 receptor for type 2 diabetes mellitus, where it helps improve solubility and bioavailability . Additionally, spirocyclic compounds of this nature are also explored in other therapeutic areas, including the development of Emopamil-binding protein (EBP) inhibitors, which are relevant for conditions like neurodegenerative demyelinating diseases and certain cancers . As a specialist supplier, we provide this high-quality compound For Research Use Only. It is intended solely for laboratory research and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

4-(7-azaspiro[3.5]nonan-3-yl)morpholine

InChI

InChI=1S/C12H22N2O/c1-2-12(3-5-13-6-4-12)11(1)14-7-9-15-10-8-14/h11,13H,1-10H2

InChI Key

ATXFCKCEPLUCTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N3CCOCC3)CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 7 Azaspiro 3.5 Nonan 1 Yl Morpholine

Retrosynthetic Strategies for the 7-Azaspiro[3.5]nonane Core and its Functionalization

A retrosynthetic analysis of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine reveals several logical disconnections. The primary disconnection is at the C-N bond between the morpholine (B109124) ring and the spirocyclic core, suggesting a reductive amination or a nucleophilic substitution reaction as the final key step. This approach would require two key building blocks: 7-azaspiro[3.5]nonan-1-one and morpholine.

Further deconstruction of the 7-azaspiro[3.5]nonan-1-one intermediate points towards cyclization strategies. The spirocyclic structure, characterized by a central quaternary carbon atom, can be formed through intramolecular reactions. A key precursor for such a cyclization would be a suitably functionalized piperidine (B6355638) derivative with a side chain that can form the cyclobutane (B1203170) ring, or a cyclobutane derivative poised for piperidine ring formation. For instance, a piperidine-4-spiro-cyclobutane could be envisioned, with functional group interconversion leading back to simpler, commercially available starting materials.

Retrosynthetic Disconnection Key Intermediates Potential Forward Reactions
C(spiro)-N(morpholine) Bond7-Azaspiro[3.5]nonan-1-one, MorpholineReductive Amination, Nucleophilic Substitution
Cyclobutane Ring FormationN-protected 4-(cyanomethyl)-4-(hydroxymethyl)piperidineIntramolecular Cyclization
Piperidine Ring Formation1,1-Bis(halomethyl)cyclobutane, BenzylamineDialkylation

Synthesis of the Azaspiro[3.5]nonane Scaffold: Key Cyclization Reactions and Precursor Development

The construction of the 7-azaspiro[3.5]nonane scaffold is the cornerstone of the synthesis. Several methodologies can be employed, often involving the creation of the spirocyclic quaternary center at a key stage.

One common approach involves the Dieckmann condensation of a suitably substituted piperidine derivative. For example, starting from N-benzyl-4,4-bis(ethoxycarbonyl)piperidine, reduction of one ester group followed by conversion to a leaving group (e.g., tosylate or halide) and subsequent intramolecular cyclization can yield the desired spiro-ketone.

Another robust method involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene. Alternatively, intramolecular alkylation is a widely used strategy. A typical precursor, such as N-benzyl-4-(2-bromoethyl)-4-cyanopiperidine, can undergo intramolecular cyclization under basic conditions to form the cyclobutane ring of the azaspiro[3.5]nonane system.

A documented synthesis of 7-azaspiro[3.5]nonane derivatives for use as GPR119 agonists highlights a practical route. nih.gov This involves the preparation of a key intermediate, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which serves as a versatile precursor for further functionalization. nih.gov

Installation of the Morpholine Substituent: Amination and Coupling Approaches

With the 7-azaspiro[3.5]nonan-1-one scaffold in hand, the introduction of the morpholine moiety can be achieved through several reliable methods. Reductive amination stands out as a highly efficient and widely used transformation for forming C-N bonds. harvard.eduwikipedia.org

The reaction involves the condensation of 7-azaspiro[3.5]nonan-1-one with morpholine under mildly acidic conditions to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine, this compound. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for the iminium ion over the ketone starting material. harvard.edumasterorganicchemistry.com

The general scheme for reductive amination is as follows:

Step 1: Imine/Iminium Ion Formation: The ketone carbonyl group reacts with the secondary amine (morpholine) to form a hemiaminal, which then dehydrates to an iminium ion. wikipedia.org

Step 2: Reduction: A hydride reagent reduces the iminium ion to the final amine product. wikipedia.orgmasterorganicchemistry.com

This one-pot procedure is often high-yielding and tolerates a wide range of functional groups, making it a preferred method in medicinal chemistry. harvard.edu

Reducing Agent Key Features Typical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, does not reduce aldehydes or ketones.Acetic acid or dichloroethane as solvent.
Sodium Cyanoborohydride (NaBH₃CN)Effective at slightly acidic pH, selective for iminium ions.Methanol or ethanol as solvent, pH control (around 5-6).
Catalytic Hydrogenation (H₂/Pd-C)Green and effective, but may not be compatible with other functional groups.Pressurized hydrogen, palladium on carbon catalyst.

Stereoselective Synthesis of this compound and Chiral Resolution Techniques

The spiro carbon atom in this compound is a stereocenter. Therefore, the development of stereoselective synthetic routes or methods for chiral resolution is crucial for accessing enantiomerically pure forms of the compound.

Stereoselective Synthesis: Asymmetric synthesis can be approached by using chiral catalysts or auxiliaries during the key bond-forming steps. For instance, a proline-catalyzed intramolecular aldol reaction could be used to set the stereochemistry of the spirocyclic core. One-pot, three-component protocols using nanocatalysts have been reported for the stereoselective synthesis of spirocyclic pyrrolidines, which could be adapted for the azaspiro[3.5]nonane system. nih.govrsc.org

Chiral Resolution: If the synthesis yields a racemic mixture, chiral resolution can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. These diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.

Alternatively, chiral chromatography, using a chiral stationary phase (CSP), is a powerful technique for the analytical and preparative separation of enantiomers. This method can provide high levels of enantiomeric purity.

Parallel Synthesis and Combinatorial Library Generation of Structural Analogues

The 7-azaspiro[3.5]nonane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a core for the development of ligands for various biological targets. acs.org This makes it an excellent candidate for parallel synthesis and the generation of combinatorial libraries to explore structure-activity relationships (SAR).

Using the 7-azaspiro[3.5]nonan-1-one intermediate, a library of analogues can be rapidly synthesized by employing a diverse set of amines in the reductive amination step. This allows for the systematic variation of the substituent at the 1-position. Similarly, the nitrogen at the 7-position of the spirocycle can be functionalized with a variety of substituents (e.g., alkyl, acyl, sulfonyl groups) prior to the introduction of the morpholine moiety.

Solid-phase synthesis techniques can also be adapted for the high-throughput generation of these analogues. The spirocyclic core can be attached to a resin, followed by sequential chemical modifications and cleavage from the solid support to yield a library of purified compounds. nih.gov Such diversity-oriented synthesis approaches are valuable for accelerating the drug discovery process. nih.gov

Application of Sustainable and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve process efficiency. unibo.itnih.gov For the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, such as reductive amination, are advantageous in this regard. nih.gov

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, catalytic hydrogenation for the reductive amination step would be a greener alternative to hydride reagents. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. mdpi.com

Waste Reduction: Designing syntheses to minimize the generation of waste. This includes the use of recyclable catalysts and minimizing the number of synthetic steps. youtube.com

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. researchgate.net

Advanced Structural Characterization and Conformational Analysis of 4 7 Azaspiro 3.5 Nonan 1 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 2D-NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of multiplets for the aliphatic protons of the azaspiro[3.5]nonane and morpholine (B109124) rings. The chemical shifts would be influenced by the local electronic environment and the spatial arrangement of the rings. Protons adjacent to the nitrogen and oxygen atoms would typically appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the unique spiro carbon. The chemical shifts would confirm the presence of the different ring systems.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the assignment of protons within each spin system of the piperidine (B6355638), cyclobutane (B1203170), and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, facilitating the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity between the different rings and the position of the morpholine substituent on the azaspiro[3.5]nonane core.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the conformation and packing of the molecule in the solid state.

Predicted NMR Data:

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C1 65-75 3.0-3.5 m
C2, C6 (Piperidine) 45-55 2.5-3.0 m
C3, C5 (Piperidine) 25-35 1.5-2.0 m
C4 (Spiro) 40-50 - -
C8, C10 (Cyclobutane) 30-40 1.8-2.3 m
C9 (Cyclobutane) 20-30 1.6-2.1 m
C1', C5' (Morpholine) 65-75 3.6-3.9 t

Detailed Mass Spectrometry (MS) Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), for instance, using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would provide the accurate mass of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would likely involve the cleavage of the morpholine ring, the piperidine ring, and the cyclobutane ring, providing valuable structural information.

Interactive Table: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z
[M+H]⁺ 211.1805

X-ray Crystallography: Solid-State Conformation, Intermolecular Interactions, and Tautomerism

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the piperidine and morpholine rings (e.g., chair, boat, or twist-boat) and the puckering of the cyclobutane ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding, which could influence the solid-state conformation. The possibility of tautomerism, although unlikely in this saturated system, could also be definitively assessed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and can be used to identify specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching, C-N stretching, C-O-C stretching, and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

Interactive Table: Expected Vibrational Spectroscopy Data

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (aliphatic) 2850-3000 2850-3000
C-N Stretch 1020-1250 1020-1250
C-O-C Stretch (ether) 1070-1150 1070-1150

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The spiro carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. If the compound were synthesized as a single enantiomer or if the enantiomers were separated, chiroptical spectroscopy, such as circular dichroism (CD), could be used to determine the absolute configuration. By comparing the experimental CD spectrum with that predicted from quantum chemical calculations for a known configuration, the absolute stereochemistry could be assigned.

Gas-Phase Conformational Analysis using Rotational Spectroscopy

Rotational spectroscopy, a high-resolution technique performed on molecules in the gas phase, could provide extremely precise information about the molecule's geometry and conformational preferences, free from intermolecular interactions present in the solid or liquid state. By analyzing the rotational constants derived from the spectrum, it would be possible to distinguish between different conformers and to determine their relative energies and populations in the gas phase.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 4 7 Azaspiro 3.5 Nonan 1 Yl Morpholine

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Morpholine (B109124) Ring

The morpholine ring in 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine is a saturated heterocycle and therefore does not undergo electrophilic or nucleophilic aromatic substitution reactions. These reactions are characteristic of aromatic systems, which the morpholine ring is not.

Transformations of the Azaspiro[3.5]nonane Nitrogen Atom: Alkylation, Acylation, and Derivatization

The secondary amine within the azaspiro[3.5]nonane ring is a key site for chemical modification.

Alkylation: The nitrogen atom can be expected to undergo N-alkylation with various alkyl halides or other electrophilic alkylating agents. The reaction would proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon atom. The rate and success of this reaction would depend on the steric hindrance around the nitrogen and the reactivity of the alkylating agent.

Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides would readily form the corresponding N-acyl derivative. This reaction is typically robust and is a common method for the protection of secondary amines or for the introduction of various functional groups.

Derivatization: Other derivatizations of the secondary amine are plausible, including reactions with sulfonyl chlorides to form sulfonamides, or with isocyanates to form ureas. These transformations are standard for secondary amines and would be expected to proceed under appropriate conditions.

A hypothetical reaction scheme for these transformations is presented below:

ReactantReagentProduct
This compoundAlkyl Halide (R-X)4-(7-Alkyl-7-azaspiro[3.5]nonan-1-yl)morpholine
This compoundAcyl Chloride (RCOCl)4-(7-Acyl-7-azaspiro[3.5]nonan-1-yl)morpholine
This compoundSulfonyl Chloride (RSO2Cl)4-(7-Sulfonyl-7-azaspiro[3.5]nonan-1-yl)morpholine
This compoundIsocyanate (R-NCO)4-(7-(N-Alkylcarbamoyl)-7-azaspiro[3.5]nonan-1-yl)morpholine

This table is illustrative and based on general chemical principles, not on specific experimental data for the target compound.

Metal-Catalyzed Functionalization and Cross-Coupling Reactions at Various Positions

While direct C-H functionalization of the spirocyclic core or the morpholine ring could be envisioned, there is no specific literature describing such reactions for this molecule. In principle, transition-metal-catalyzed cross-coupling reactions could be employed if a suitable handle (e.g., a halide) were installed on the molecule. For instance, if a bromo- or iodo-substituted analog were available, reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds.

Stereochemical Control and Regioselectivity in Chemical Reactions

The spirocyclic nature of the azaspiro[3.5]nonane core introduces stereochemical considerations. Reactions involving the creation of new stereocenters would require stereoselective methods to control the outcome. The regioselectivity of reactions would be dictated by the inherent reactivity of the different positions on the molecule. For instance, reactions at the secondary amine would be highly regioselective for the nitrogen atom.

Mechanistic Studies of Novel Chemical Transformations Involving the Spirocyclic System

No mechanistic studies for novel chemical transformations involving this compound have been found in the public domain. Such studies would be essential to understand the pathways of any newly developed reactions and to optimize reaction conditions.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this specific compound has not been reported. Saturated amines can undergo photochemical reactions, often involving electron transfer processes. The electrochemical properties would be related to the oxidation potential of the nitrogen atoms, but no specific data is available.

Theoretical Chemistry and Computational Modeling of 4 7 Azaspiro 3.5 Nonan 1 Yl Morpholine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine. These calculations provide a detailed picture of the molecule's electron distribution and the energies and shapes of its molecular orbitals.

The electronic structure is characterized by the arrangement of electrons in various energy levels. For this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the azaspiro[3.5]nonane moiety are expected to be electron-rich centers due to the presence of lone pairs.

Molecular orbitals are mathematical functions describing the wave-like behavior of an electron in a molecule. These orbitals are delocalized over the entire molecule and have specific energy levels. The occupied molecular orbitals are those containing electrons, while the unoccupied ones are vacant.

Frontier orbital analysis , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. libretexts.orgwikipedia.org In this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the one in the morpholine ring, making it a potential site for electrophilic attack. The LUMO, conversely, would be distributed over the molecular framework, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Illustrative Data from a Hypothetical DFT Calculation:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy1.2 eVRepresents the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.8 DIndicates a moderate polarity of the molecule.

Prediction of Spectroscopic Parameters from First Principles

Computational methods allow for the ab initio prediction of various spectroscopic parameters, providing valuable data that can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, one can confirm the molecular structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational averaging. rsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. rsc.org For this compound, characteristic vibrational modes would include C-H stretching, C-N stretching, C-O-C stretching of the morpholine ring, and various bending and torsional modes of the spirocyclic system. These theoretical predictions can be instrumental in interpreting experimental vibrational spectra.

Hypothetical Predicted Spectroscopic Data:

ParameterPredicted Value RangeAssociated Functional Group
1H NMR (ppm)2.5 - 3.8Protons adjacent to nitrogen and oxygen atoms
13C NMR (ppm)40 - 70Carbon atoms in the morpholine and azaspiro rings
IR Frequency (cm⁻¹)2850 - 3000C-H stretching vibrations
IR Frequency (cm⁻¹)1050 - 1150C-N and C-O stretching vibrations

Conformational Landscape Exploration and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid, and it can exist in various conformations. Understanding this conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its specific 3D shape. rsc.org

Molecular Mechanics and Quantum Methods: Conformational searches can be performed using molecular mechanics (MM) methods, which are computationally less expensive and can rapidly explore a wide range of possible conformations. The resulting low-energy conformers can then be further optimized using more accurate quantum methods like DFT to obtain their relative energies and geometric parameters. For the azaspiro[3.5]nonane moiety, different puckering conformations of the cyclohexane (B81311) and cyclobutane (B1203170) rings are possible. Similarly, the morpholine ring typically adopts a chair conformation. rsc.org

Energy Minimization: These studies aim to find the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a more realistic picture of the molecule's structure in a real-world system.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.netresearchgate.netscispace.commdpi.com It is a plot of the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.netscispace.commdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.netscispace.commdpi.com For this compound, these regions are expected around the nitrogen and oxygen atoms due to their lone pairs of electrons. researchgate.net Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

Charge Distribution Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the molecule. This provides a quantitative measure of the electron distribution and helps in identifying polar bonds and reactive centers within the molecule.

Illustrative MEP and Charge Data:

Atom/RegionMEP ValuePartial Charge (e)Interpretation
Morpholine NitrogenNegative-0.45High electron density, potential hydrogen bond acceptor, and site for electrophilic attack.
Morpholine OxygenNegative-0.52High electron density, potential hydrogen bond acceptor.
Protons on carbons adjacent to N/OPositive+0.15 to +0.25Electron deficient, potential sites for nucleophilic interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmeilerlab.orgconicet.gov.armdpi.comresearchgate.net These models are powerful tools in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. researchgate.netmeilerlab.orgconicet.gov.armdpi.comresearchgate.netmdpi.com

For a series of derivatives of this compound, a QSAR study could be conducted to understand how different substituents on the molecular scaffold affect a particular biological activity (e.g., binding affinity to a receptor). mdpi.comnih.gov Similarly, a QSPR study could be used to predict properties like solubility, lipophilicity (logP), or boiling point. researchgate.net

The process involves:

Data Set Preparation: A diverse set of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including its interactions with its environment. researchgate.net

Solvation Effects: MD simulations are particularly useful for studying how the solvent affects the structure and properties of the molecule. For instance, the presence of water molecules can influence the conformational preferences of the compound through hydrogen bonding with the nitrogen and oxygen atoms. The simulation can also provide information about the radial distribution of solvent molecules around different parts of the solute, giving a detailed picture of the solvation shell. researchgate.net

Biological Interaction Studies and Mechanistic Insights Non Human/in Vitro/target Specific Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling against Molecular Targets (e.g., GPCRs, Ion Channels, Transporters)

No data available.

Enzyme Inhibition or Activation Studies in Cell-Free and In Vitro Cellular Systems

No data available.

Cellular Uptake, Efflux, and Subcellular Localization Investigations in Non-Human Cell Lines

No data available.

Molecular Mechanism of Action Elucidation through Protein-Ligand Interaction Studies and Mutagenesis

No data available.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations in Non-Human In Vivo Models

No data available.

Structure-Activity Relationship (SAR) Derivation for Biological Target Modulation based on In Vitro and Preclinical Data

No data available.

Investigation of Compound-Induced Biological Responses in Model Organisms (e.g., yeasts, bacteria, C. elegans, Drosophila)

No data available.

Advanced Material Science and Supramolecular Chemistry Applications Non Biological/non Clinical

Application as a Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The nitrogen atoms present in both the azaspiro[3.5]nonane and morpholine (B109124) rings of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine make it a promising candidate as a multitopic organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The spirocyclic nature of the 7-azaspiro[3.5]nonane core imparts a rigid and three-dimensional geometry, which is a desirable characteristic for creating robust and porous framework materials. This rigidity can help in preventing the interpenetration of networks, a common issue in MOF synthesis, thereby leading to materials with higher accessible surface areas and pore volumes.

The morpholine substituent can act as a coordinating site for metal ions in MOF construction or as a reactive site for forming covalent bonds in COF synthesis. The presence of two distinct nitrogen environments could allow for selective coordination or functionalization, leading to the formation of complex and highly ordered structures. The potential for post-synthetic modification of the morpholine ring further enhances the versatility of this compound as a building block for functional materials.

Table 1: Comparison of Spirocyclic Linkers in Framework Materials

Linker TypeFramework TypeKey FeaturePotential Advantage
SpirobiindaneMOFAxial ChiralityEnantioselective separations/catalysis
Adamantane-basedMOF/COFHigh Symmetry, RigidityHigh porosity and stability
7-Azaspiro[3.5]nonane MOF/COF 3D structure, N-donor sites Tunable porosity, functional pores

Utilization in Supramolecular Assemblies, Self-Assembled Monolayers, and Host-Guest Systems

The distinct polarity and hydrogen bonding capabilities of the morpholine and azaspiro[3.5]nonane moieties in this compound make it a compelling molecule for the construction of supramolecular assemblies. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group of the azaspiro[3.5]nonane ring can act as a hydrogen bond donor. These interactions can drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures.

Furthermore, this compound could be utilized in the formation of self-assembled monolayers (SAMs) on various substrates. The amine functionalities can serve as anchoring groups to surfaces like gold or silicon oxide. The rigid spirocyclic core would ensure a well-defined orientation of the molecules in the monolayer, while the exposed morpholine groups could be used to tune the surface properties, such as hydrophilicity or for further chemical modifications. In host-guest chemistry, the azaspiro[3.5]nonane core could act as a scaffold to create a pre-organized cavity capable of encapsulating small guest molecules. The morpholine unit could provide additional binding interactions, enhancing the selectivity and affinity of the host-guest complex.

Chelation Chemistry and the Formation of Coordination Complexes with Transition Metals

The presence of multiple nitrogen and oxygen donor atoms in this compound suggests its potential as a chelating ligand for a variety of transition metals. The geometry of the molecule, with the azaspiro[3.5]nonane and morpholine rings in a fixed spatial arrangement, could lead to the formation of stable and well-defined coordination complexes. The denticity of the ligand could vary depending on the conformation and the nature of the metal ion.

The coordination chemistry of this compound is expected to be rich and varied, with the potential to form mononuclear, binuclear, or polynuclear complexes. The electronic and steric properties of the ligand can be tuned by substitution on the morpholine or azaspiro[3.5]nonane rings, which would in turn influence the properties of the resulting metal complexes, such as their color, magnetic properties, and reactivity.

Table 2: Potential Coordination Modes of this compound

Coordination ModeMetal Center(s)Potential Geometry
Monodentate (Morpholine N)1Tetrahedral, Square Planar, Octahedral
Monodentate (Azaspiro N)1Tetrahedral, Square Planar, Octahedral
Bidentate (N,N')1Chelate ring formation
Bridging2 or morePolynuclear complexes

Development as a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., Asymmetric Catalysis)

Chiral spirocyclic compounds have proven to be highly effective ligands in asymmetric catalysis. The rigid spiro[3.5]nonane backbone of this compound, if resolved into its enantiomers, could serve as a chiral scaffold for the development of new catalysts. The nitrogen atoms of the azaspiro ring and the morpholine moiety can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Potential applications in homogeneous catalysis include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular nature of the ligand would allow for the fine-tuning of its steric and electronic properties to optimize catalyst performance. In heterogeneous catalysis, the ligand could be immobilized on a solid support, such as silica or a polymer, to facilitate catalyst recovery and reuse. The morpholine group could also play a role in modulating the solubility and stability of the catalyst.

Exploration as a Component in Sensors for Environmental or Industrial Analytes

The ability of the nitrogen and oxygen atoms in this compound to coordinate with metal ions or interact with other analytes through hydrogen bonding makes it a promising component for chemical sensors. For instance, a thin film of this compound or a polymer incorporating it could be coated onto the surface of a transducer, such as a quartz crystal microbalance (QCM) or an electrode. Upon exposure to a target analyte, the interaction between the analyte and the compound would lead to a measurable change in the physical properties of the film, such as its mass or conductivity.

The selectivity of the sensor could be tailored by modifying the structure of the compound to enhance its affinity for a specific analyte. For example, the incorporation of specific functional groups on the morpholine ring could lead to sensors for environmental pollutants like heavy metal ions or industrial chemicals. The robustness of the spirocyclic core would contribute to the stability and longevity of the sensing material.

Integration into Polymeric Materials for Specific Functional Properties

The bifunctional nature of this compound, with its reactive amine group on the azaspiro ring and the potential for functionalization of the morpholine moiety, makes it a versatile monomer or cross-linking agent for the synthesis of functional polymers. The incorporation of the rigid spirocyclic unit into a polymer backbone can significantly impact the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength.

Polymers containing the morpholine side-chain are known to exhibit interesting properties, such as pH-responsiveness and the ability to chelate metal ions. nih.gov Therefore, polymers derived from this compound could find applications in areas such as smart hydrogels, membranes for separation processes, and coatings with specific surface properties. The ability to control the density and distribution of the spirocyclic and morpholine units within the polymer structure would allow for the precise tuning of the material's performance. researchgate.net

Table 3: Potential Impact of this compound on Polymer Properties

Polymer PropertyEffect of Spirocyclic CoreEffect of Morpholine Moiety
Glass Transition Temperature (Tg)IncreaseMay influence chain packing
Thermal StabilityIncreaseGenerally stable
Mechanical StrengthIncrease in rigidityCan affect inter-chain interactions
SolubilityDecreased flexibility may lower solubilityCan enhance solubility in polar solvents
Functional Properties-pH-responsiveness, metal chelation

Future Research Directions and Emerging Methodologies in the Study of 4 7 Azaspiro 3.5 Nonan 1 Yl Morpholine

Development of Novel and More Efficient Synthetic Pathways Incorporating Flow Chemistry or Electrochemistry

Traditional batch synthesis of complex molecules like 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine can be time-consuming and challenging to scale up. Modern synthetic techniques such as flow chemistry and electrochemistry offer promising alternatives to enhance efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis has demonstrated considerable potential for the preparation of pharmaceutical intermediates and active compounds. acs.org The application of automated flow chemistry to the synthesis of spirocyclic amines, for instance, has been shown to be a modular and scalable approach. nih.govmanufacturingchemist.com For this compound, a multi-step flow process could be envisioned. This could involve the continuous formation of a key intermediate, followed by in-line purification and subsequent reaction to introduce the morpholine (B109124) group, potentially telescoping multiple synthetic steps and reducing manual handling of intermediates. researchgate.net

Electrochemistry: Electrochemical methods provide a green and efficient alternative to traditional reagents for oxidation, reduction, and bond-forming reactions. The electrosynthesis of substituted morpholines has been successfully demonstrated through processes like decarboxylative intramolecular etherification. nih.govresearchgate.netthieme-connect.comacs.org Future research could explore the electrochemical functionalization of the 7-azaspiro[3.5]nonane core or the morpholine ring, potentially leading to novel derivatives that are difficult to access through conventional means. Electrochemical methods could also be employed for the late-stage functionalization of the molecule, offering a powerful tool for creating diverse compound libraries. mdpi.com

Exploration of Uncharted Chemical Reactivities and Cascade Reactions

The structural rigidity and defined stereochemistry of the azaspiro[3.5]nonane framework could be exploited to explore novel chemical transformations and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient for the rapid construction of molecular complexity.

Future investigations could focus on developing cascade reactions that commence with the 7-azaspiro[3.5]nonane skeleton to build more elaborate structures. For example, multicomponent cascade reactions have been successfully employed in the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives, a related bridged system. nih.govfigshare.com Similar strategies could be adapted to the azaspiro[3.5]nonane core, allowing for the one-pot synthesis of highly functionalized derivatives of this compound. The exploration of dearomative spirocyclization of ynamides is another promising avenue for the synthesis of diverse aza-spiro scaffolds. rsc.org The unique reactivity of the morpholine moiety could also be leveraged in cascade sequences. rsc.orgrsc.orgresearchgate.net

Application of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel molecules with desired properties and the prediction of their biological activities. nih.govfrontiersin.orgarxiv.org

Activity Prediction: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel this compound derivatives. biorxiv.orgnih.govplos.orgresearchgate.netplos.org By training these models on existing experimental data, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the drug discovery process. These predictive models can also help in identifying potential off-target effects early in the development pipeline.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Chemical Reactions and Biological Interactions

A deeper understanding of the synthesis and biological interactions of this compound can be achieved through the application of advanced spectroscopic techniques.

Real-Time Reaction Monitoring: Techniques such as in-situ infrared (IR) and Raman spectroscopy can provide real-time information on reaction kinetics, the formation of intermediates, and the influence of reaction parameters during the synthesis of this compound and its analogs. kit.edu This allows for rapid process optimization and a better understanding of the underlying reaction mechanisms.

Conformational and Interaction Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.brnih.gov Advanced NMR techniques could be used to study the conformational preferences of the azaspiro[3.5]nonane ring system and how the morpholine substituent influences its geometry. copernicus.orgnih.govrsc.org Furthermore, NMR and other spectroscopic methods like surface plasmon resonance (SPR) and fluorescence spectroscopy can provide detailed insights into the binding interactions of this compound with biological macromolecules at an atomic level.

Expansion of Preclinical Biological Investigations to Novel Target Classes or Pathways (excluding human trials)

While some 7-azaspiro[3.5]nonane derivatives have been investigated as GPR119 agonists, the full biological potential of the this compound scaffold remains largely unexplored. nih.gov Future preclinical research should aim to evaluate this compound and its derivatives against a broader range of biological targets and disease pathways.

Given the prevalence of the spirocyclic and morpholine motifs in medicinally active compounds, there is a strong rationale for screening this compound against various target classes, including kinases, proteases, and G-protein coupled receptors implicated in diseases such as cancer and neurodegenerative disorders. rsc.orgmanchester.ac.uk Preclinical evaluation in relevant in vitro and in vivo models for these diseases could uncover novel therapeutic applications.

Integration with High-Throughput Screening Platforms for Rapid Derivatization and Assessment

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, high-throughput synthesis and screening platforms are essential. These platforms enable the rapid generation and biological evaluation of large libraries of related compounds.

Automated synthesis platforms can be utilized for the parallel derivatization of the 7-azaspiro[3.5]nonane core or the morpholine ring, creating a diverse library of analogs. This can be coupled with high-throughput screening (HTS) assays to quickly identify compounds with desired biological activities. The integration of automated synthesis and HTS allows for a systematic exploration of the chemical space around the parent molecule, leading to the rapid identification of lead compounds with improved potency and selectivity.

Multi-Omics Approaches to Understand Systemic Biological Perturbations in Preclinical Models

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, multi-omics approaches can be employed in preclinical models. These technologies provide a systems-level view of the molecular changes induced by a compound.

Proteomics: Proteomic studies can identify the protein targets of this compound and elucidate its mechanism of action by analyzing changes in protein expression and post-translational modifications in response to treatment. nih.govresearchgate.netfrontiersin.orgnih.gov This can help in understanding the cellular pathways modulated by the compound.

Metabolomics: Metabolomic analysis can reveal the effects of this compound on cellular metabolism. nih.govresearchgate.netunimib.itresearchgate.net By profiling the changes in endogenous metabolites, researchers can identify metabolic pathways that are perturbed by the compound, providing insights into its efficacy and potential off-target effects. mdpi.com The integration of proteomics, metabolomics, and other omics data will provide a holistic view of the biological impact of this class of compounds.

Q & A

Basic Research Questions

What synthetic strategies are recommended for achieving high-purity 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine?

Synthesis of this spirocyclic compound typically involves multi-step processes, including:

  • Formation of the spirocyclic core : Cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Functional group introduction : Post-cyclization steps such as carboxylation or alkylation require precise control of temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., palladium for cross-coupling reactions) .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to ensure ≥95% purity. Analytical validation via NMR and mass spectrometry is critical .

How do structural modifications in spirocyclic analogs affect biological activity?

Structural variations, such as oxygen/nitrogen positioning or substituents (e.g., methyl groups), significantly alter bioactivity:

  • Steric effects : Dimethyl groups at the 6-position (e.g., 6,6-Dimethyl-7-Oxa-1-Azaspiro[3.5]nonane) hinder enzyme binding, reducing metabolic pathway modulation efficacy compared to unsubstituted analogs .
  • Bioisosterism : Replacing oxygen with nitrogen in the spiro framework (e.g., 7-Azaspiro[3.5]nonane vs. 7-Oxa-2-azaspiro[3.5]nonane) can enhance receptor selectivity in glucose regulation studies .

Advanced Research Questions

How can contradictory biological activity data between structurally similar spirocyclic compounds be resolved?

Contradictions often arise from subtle structural differences. Mitigation strategies include:

  • Comparative SAR Analysis : Systematically compare analogs (e.g., this compound vs. 2-Oxa-6-azaspiro[3.5]nonane) using standardized assays (e.g., enzyme inhibition IC50 values) to isolate functional group contributions .
  • Computational Docking : Molecular dynamics simulations can predict binding affinities to targets like G-protein-coupled receptors, clarifying discrepancies in experimental data .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, peer-reviewed journals) to identify trends in logP, solubility, and steric parameters .

What advanced methodologies optimize reaction pathways for derivative synthesis?

Innovative approaches include:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like solvent polarity, catalyst loading, and reaction time. For example, a 3-factor DoE reduced spirocyclic carboxylation yield variability from ±15% to ±3% .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling rapid adjustment of conditions (e.g., pH, temperature) .

How can researchers leverage spirocyclic frameworks for targeted drug design?

Key strategies involve:

  • Bioisosteric Replacement : Substitute morpholine moieties with piperazine or pyrrolidine rings to enhance blood-brain barrier penetration for neurological targets .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors in the spiro structure (e.g., 7-azaspiro nitrogen) for selective kinase inhibition .
  • Prodrug Development : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate derivatives .

Key Recommendations

  • Prioritize structural characterization via X-ray crystallography to resolve conformational ambiguities .
  • Validate biological assays using orthogonal methods (e.g., SPR and fluorescence polarization) to minimize false positives .
  • Collaborate with computational chemists to integrate machine learning for reaction prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.